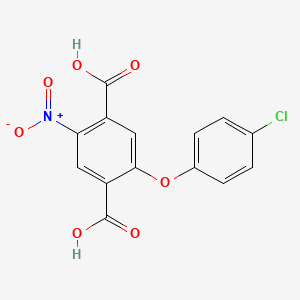
3,6-dichloro-N-(2-fluorophenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzamide compounds involves various chemical reactions, often starting from specific benzoyl chlorides or other benzamide precursors. For example, similar compounds have been synthesized through acylation reactions, where an amino group reacts with a benzoyl chloride in the presence of solvents like THF (tetrahydrofuran) (Karabulut et al., 2014). This method could be adapted for the synthesis of 3,6-dichloro-N-(2-fluorophenyl)-2-methoxybenzamide by choosing appropriate starting materials.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by single crystal X-ray diffraction and DFT (Density Functional Theory) calculations. Studies show that intermolecular interactions, like hydrogen bonding and π-π stacking, significantly influence the molecular geometry, including bond lengths, angles, and dihedral angles of aromatic rings (Galal et al., 2018). These methods can elucidate the detailed structure of this compound, predicting its behavior in various environments.
Chemical Reactions and Properties
Benzamide derivatives undergo a range of chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, rhodium(III)-catalyzed oxidative coupling has been employed to synthesize sulfonyl fluoride-substituted compounds, demonstrating the versatility of benzamide derivatives in forming new chemical bonds (Wang et al., 2018). Such methodologies could potentially be applied to modify or functionalize this compound.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, can be significantly affected by their molecular structure. For example, the crystal structure analysis reveals that subtle changes in the molecule, like the introduction of halogen substituents, can lead to different polymorphic forms, influencing the compound's physical properties (Yasuoka et al., 1969).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely related to the molecular structure. The presence of electron-withdrawing or donating groups, such as fluorine or methoxy groups, can significantly impact the compound's reactivity towards various reagents and conditions. Studies on similar compounds have demonstrated that modifications at specific positions can enhance their reactivity or confer selectivity towards certain reactions, such as mono-fluorination of diols (Suwada et al., 2007).
Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
Research has been conducted to understand the molecular structure and intermolecular interactions of compounds similar to 3,6-dichloro-N-(2-fluorophenyl)-2-methoxybenzamide. For instance, the molecular structure of related compounds has been determined through single crystal X-ray diffraction and DFT calculations, evaluating the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines, with structural similarities to this compound, have been investigated for their corrosion inhibition properties on carbon steel in hydrochloric acid medium. These studies provide insights into the potential industrial applications of such compounds as corrosion inhibitors (Fouda et al., 2020).
Antibacterial Properties
Compounds derived from 3-methoxybenzamide, which share a functional group with this compound, have been identified as potent antistaphylococcal compounds. Research into these derivatives has led to the discovery of compounds with improved pharmaceutical properties, hinting at the potential of this compound derivatives in antibacterial applications (Haydon et al., 2010).
5-HT1A Receptors Study
The study of [18F]p-MPPF, a radiolabeled antagonist for 5-HT1A receptors, illustrates the application of benzamide derivatives in the investigation of the serotonergic neurotransmission with positron emission tomography (PET). This research underscores the role of structurally related compounds in neuroscientific studies and drug development for neurological conditions (Plenevaux et al., 2000).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,6-dichloro-N-(2-fluorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-20-13-9(16)7-6-8(15)12(13)14(19)18-11-5-3-2-4-10(11)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKULBKBTFGAIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC2=CC=CC=C2F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-{2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1H-indole](/img/structure/B5516222.png)



![N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide](/img/structure/B5516246.png)

![5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide](/img/structure/B5516263.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)
![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)
![4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)
![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)